molecular formula C22H24N4O2 B2595854 1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894023-28-0

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2595854
CAS No.: 894023-28-0
M. Wt: 376.46
InChI Key: UUSHFMKOSUAARA-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that features an indole moiety, a pyrrolidinone ring, and a urea linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the coupling of tryptamine derivatives with various carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced amine derivatives, and substituted indole compounds.

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The urea linkage may facilitate binding to protein targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its combination of an indole moiety, a pyrrolidinone ring, and a urea linkage, which together confer specific biological activities and synthetic versatility.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-6-8-18(9-7-15)26-14-17(12-21(26)27)25-22(28)23-11-10-16-13-24-20-5-3-2-4-19(16)20/h2-9,13,17,24H,10-12,14H2,1H3,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHFMKOSUAARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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